

Spectroscopic Profile of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-(dimethylamino)pyrimidine

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This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **5-Bromo-2-(dimethylamino)pyrimidine**, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **5-Bromo-2-(dimethylamino)pyrimidine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.45	s	2H	H-4, H-6
3.15	s	6H	N(CH ₃) ₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.5	C-2
158.0	C-4, C-6
105.0	C-5
37.0	N(CH ₃) ₂

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1580-1550	Strong	C=N, C=C stretching (pyrimidine ring)
1450-1400	Medium	C-H bend (aliphatic)
1350-1300	Strong	C-N stretch
~800	Strong	C-Br stretch

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
201/203	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
186/188	Medium	[M-CH ₃] ⁺
122	Medium	[M-Br] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of **5-Bromo-2-(dimethylamino)pyrimidine** was prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

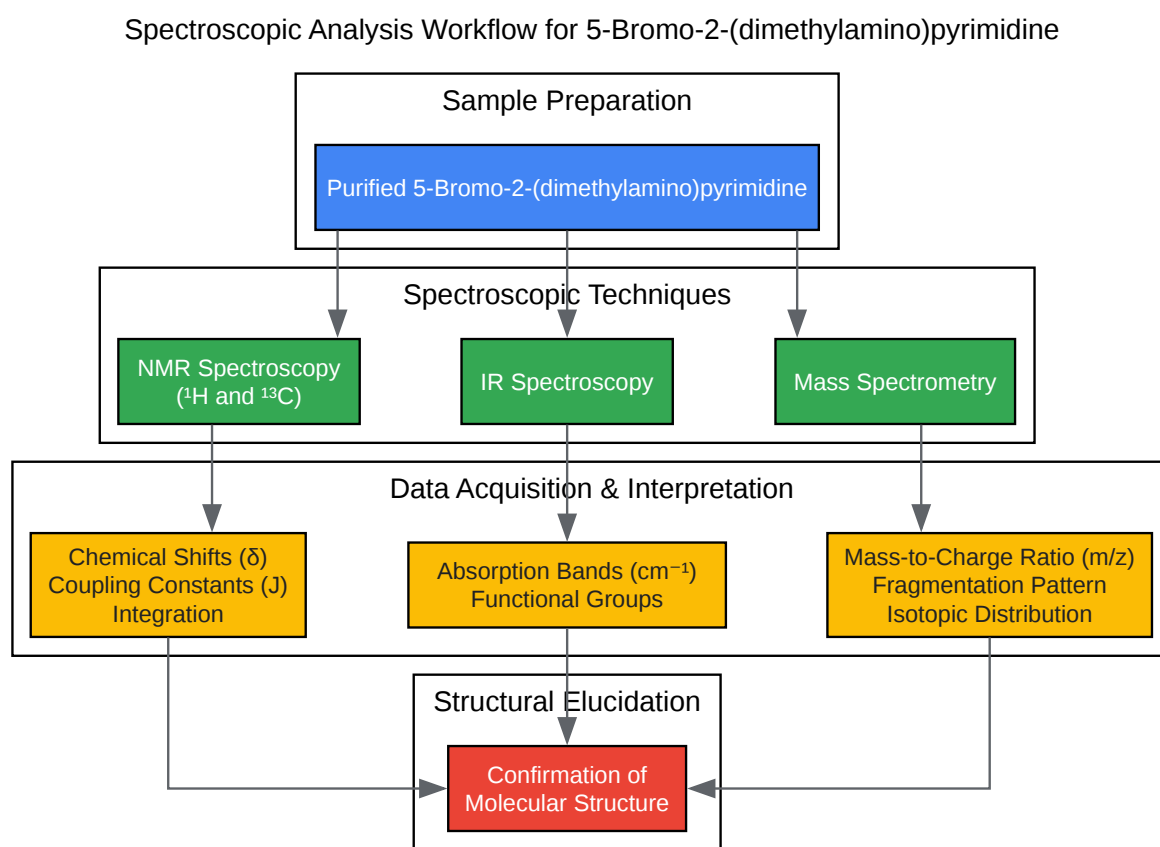
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.[3][4][5] A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample was vaporized

and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ($[M]^+$ and $[M+2]^+$).^{[6][7]}

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **5-Bromo-2-(dimethylamino)pyrimidine**.



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Spectroscopic analysis workflow.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281550#5-bromo-2-dimethylamino-pyrimidine-spectroscopic-data-nmr-ir-ms>]

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Ontario, CA 91761, United States

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